5-Chloro-2-fluoro-4-iodobenzonitrile
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Overview
Description
5-Chloro-2-fluoro-4-iodobenzonitrile is an organic compound with the molecular formula C7H2ClFIN. It is a halogenated benzonitrile derivative, characterized by the presence of chlorine, fluorine, and iodine atoms attached to a benzene ring with a nitrile group. This compound is used as a building block in organic synthesis and has applications in various fields, including pharmaceuticals and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-fluoro-4-iodobenzonitrile typically involves halogenation reactions. One common method is the sequential halogenation of benzonitrile derivatives. For example, starting with 2-fluoro-4-iodobenzonitrile, chlorination can be achieved using reagents like chlorine gas or N-chlorosuccinimide (NCS) under specific conditions to introduce the chlorine atom at the desired position .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, solvent choice, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-fluoro-4-iodobenzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine, fluorine, iodine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding benzoic acids or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form biaryl or alkyne derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products Formed
Substitution Products: Derivatives with different functional groups replacing the halogens.
Oxidation Products: Benzoic acids or related carboxylic acids.
Reduction Products: Amines or related reduced compounds.
Scientific Research Applications
5-Chloro-2-fluoro-4-iodobenzonitrile is utilized in various scientific research applications:
Chemistry: As a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: In the development of bioactive compounds and studying their interactions with biological targets.
Medicine: As an intermediate in the synthesis of pharmaceutical agents and potential drug candidates.
Industry: In the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of 5-Chloro-2-fluoro-4-iodobenzonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance the compound’s binding affinity and specificity towards its targets. The nitrile group can also participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4-iodobenzonitrile: Lacks the chlorine atom, used in similar applications.
2-Fluoro-5-iodobenzonitrile: Differently substituted, used in pharmaceutical synthesis.
4-Chloro-2-fluorobenzonitrile: Lacks the iodine atom, used in organic synthesis.
Uniqueness
5-Chloro-2-fluoro-4-iodobenzonitrile is unique due to the presence of all three halogen atoms (chlorine, fluorine, iodine) on the benzene ring. This unique substitution pattern can influence its reactivity, making it a valuable intermediate for synthesizing diverse compounds with specific properties.
Properties
Molecular Formula |
C7H2ClFIN |
---|---|
Molecular Weight |
281.45 g/mol |
IUPAC Name |
5-chloro-2-fluoro-4-iodobenzonitrile |
InChI |
InChI=1S/C7H2ClFIN/c8-5-1-4(3-11)6(9)2-7(5)10/h1-2H |
InChI Key |
LNAADCLUCJIIFM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)I)F)C#N |
Origin of Product |
United States |
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